1-(6-Aminobenzofuran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Aminobenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminobenzofuran-2-yl)ethanone typically involves the reaction of 6-aminobenzofuran with ethanone under specific conditions. One common method involves the use of nucleophilic substitution followed by cyclization reactions. For instance, the reaction of 6-methoxysalicylaldehyde with chloroacetone and potassium carbonate can yield 1-(6-methoxy-1-benzofuran-2-yl)ethanone .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Aminobenzofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(6-Aminobenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Wirkmechanismus
The mechanism of action of 1-(6-Aminobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Methoxybenzofuran-2-yl)ethanone: Similar in structure but with a methoxy group instead of an amino group.
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone: Contains additional methoxy groups and a methyl group.
2-(6-Amino-2-benzothiazolylthio)-1-(4-fluorophenyl)ethanone: A benzothiazole derivative with similar biological activities.
Uniqueness
1-(6-Aminobenzofuran-2-yl)ethanone is unique due to its specific amino substitution on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H9NO2 |
---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1-(6-amino-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,11H2,1H3 |
InChI-Schlüssel |
JZPPDBSDSWYQPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.